molecular formula C11H13F3N2 B1415869 5-[(4,4-Difluoropiperidin-1-yl)methyl]-2-fluoropyridine CAS No. 2138091-83-3

5-[(4,4-Difluoropiperidin-1-yl)methyl]-2-fluoropyridine

Cat. No.: B1415869
CAS No.: 2138091-83-3
M. Wt: 230.23 g/mol
InChI Key: GWNBTFIHEYDQDP-UHFFFAOYSA-N
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Description

5-[(4,4-Difluoropiperidin-1-yl)methyl]-2-fluoropyridine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a pyridine ring system, a common pharmacophore in drug discovery, which is substituted with a fluorine atom to potentially influence its electronic properties, lipophilicity, and metabolic stability . The compound also contains a 4,4-difluoropiperidine moiety, a structural feature present in various biologically active molecules. Piperidine derivatives are frequently explored as key components in the synthesis of potential therapeutics, including inhibitors of kinases like BTK (Bruton's Tyrosine Kinase) for oncology and immunology research , as well as compounds investigated for the treatment of viral infections such as hepatitis B . The presence of the piperidine ring can be critical for molecular interactions with enzyme active sites. The specific difluoro substitution is a common strategy in lead optimization to fine-tune the conformation and binding affinity of a molecule. As a building block, this compound can be utilized in the design and synthesis of more complex molecular entities for biological screening . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Safety Data Sheet (SDS) and handle the material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

5-[(4,4-difluoropiperidin-1-yl)methyl]-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2/c12-10-2-1-9(7-15-10)8-16-5-3-11(13,14)4-6-16/h1-2,7H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNBTFIHEYDQDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)CC2=CN=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methodology:

  • Starting Material: 2-Amino-4-picoline or 2-hydroxyl-5-nitro-6-picoline, depending on the target fluoropyridine derivative.
  • Fluorination: Using electrophilic or nucleophilic fluorinating agents such as sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST). These reagents facilitate the selective introduction of fluorine atoms at specific positions on the pyridine ring.
  • Reaction Conditions: Typically conducted under inert atmospheres at controlled temperatures (around 80-130°C) to ensure regioselectivity and high yield, as indicated in patent CN102898358A.

Data Table 1: Fluoropyridine Synthesis Parameters

Step Reagents Solvent Temperature Time Yield Notes
1 Sulfur tetrafluoride (SF₄) Chlorinated solvents (e.g., dichloromethane) 80-130°C 3-6 hours ~90% Regioselective fluorination at 2-position
2 Sodium bicarbonate Aqueous Room temperature 2-4 hours ~85% Neutralization post-fluorination

Synthesis of 4,4-Difluoropiperidine

The difluorinated piperidine ring is typically prepared via nucleophilic fluorination of piperidine derivatives.

Methodology:

  • Starting Material: Piperidine or its derivatives.
  • Fluorination Agent: Sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) for selective difluorination.
  • Reaction Conditions: Conducted under anhydrous conditions at elevated temperatures (around 100°C) to promote substitution without over-fluorination.

Data Table 2: Difluoropiperidine Synthesis Parameters

Step Reagents Solvent Temperature Time Yield Notes
1 SF₄ Tetrahydrofuran (THF) 100°C 4-8 hours ~88% Controlled fluorination at nitrogen
2 Purification - - - - Distillation or chromatography

Coupling of Fluoropyridine and Difluoropiperidine

The final step involves coupling the fluoropyridine core with the difluoropiperidine moiety, typically via amide bond formation or nucleophilic substitution.

Methodology:

  • Coupling Reagents: N,N’-Dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or similar carbodiimides.
  • Reaction Conditions: Conducted in anhydrous solvents like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures (around 25-40°C).
  • Procedure: The fluoropyridine derivative bearing a suitable leaving group (e.g., halogen) reacts with the amino group of the difluoropiperidine under coupling conditions to form the desired compound.

Data Table 3: Coupling Reaction Conditions

Step Reagents Solvent Temperature Time Yield Notes
1 DCC or EDC Dichloromethane (DCM) 25-40°C 12-24 hours ~75-85% Activation of carboxylic acid or amine coupling
2 Purification Chromatography - - - Final compound isolation

Notes on Optimization and Alternative Routes

  • Microwave-Assisted Synthesis: Recent studies suggest that microwave irradiation can significantly reduce reaction times and improve yields during fluorination and coupling steps.
  • Use of Fluorinating Reagents: Alternative reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) have been explored for milder fluorination conditions.
  • Protecting Groups: When necessary, protecting groups like Boc or Fmoc can be employed on amino functionalities to prevent undesired side reactions during multi-step synthesis.

Summary of Research Findings

Aspect Key Findings References
Fluorination of pyridine Electrophilic fluorination with SF₄ yields high regioselectivity at 2-position
Difluorination of piperidine Nucleophilic fluorination with SF₄ or DAST is effective
Coupling strategies Carbodiimide-mediated amide bond formation is efficient and scalable

Biological Activity

5-[(4,4-Difluoropiperidin-1-yl)methyl]-2-fluoropyridine is a fluorinated heterocyclic compound that has garnered significant attention in medicinal chemistry due to its unique structural properties. This compound features a piperidine ring and a fluoropyridine moiety, which are known to influence biological activity through various mechanisms. This article aims to detail the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Structural Overview

The molecular structure of this compound can be summarized as follows:

PropertyValue
IUPAC NameThis compound
CAS Number2138091-83-3
Molecular FormulaC11H13F3N2
Molecular Weight230.23 g/mol

This compound's unique features include the presence of two fluorine atoms on the piperidine ring and a fluorinated pyridine backbone, which may enhance its pharmacological properties.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes and receptors. Preliminary studies suggest that compounds with similar structures may exhibit activity against various biological targets, indicating potential pharmacological relevance for this compound .

Potential Mechanisms Include:

  • Enzyme Inhibition: Similar compounds have shown inhibitory effects on enzymes involved in nucleic acid metabolism, which could be a target for this compound as well.
  • Receptor Modulation: The piperidine moiety is often associated with binding to neurotransmitter receptors, suggesting potential neuropharmacological applications.

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to this compound:

  • Antitumor Activity:
    • A study investigated the growth inhibitory effects of fluorinated compounds on L1210 mouse leukemia cells. Compounds similar in structure exhibited potent inhibition with IC50 values in the nanomolar range . This suggests that this compound may also possess significant antitumor activity.
  • Pharmacokinetics:
    • Research into fluoropyrimidines has shown that structural modifications can influence pharmacokinetics and drug metabolism . The presence of the difluoropiperidine group may alter the bioavailability and distribution of the compound.
  • Binding Affinity Studies:
    • Initial binding studies indicate that fluorinated compounds can enhance binding affinity to target proteins due to increased lipophilicity and electronic properties conferred by fluorination. Further investigation into the binding kinetics of this compound is warranted.

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with other structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
2-FluoropyridineSimple fluorinated pyridineLacks the piperidine moiety
4-(4-Fluorobenzyl)piperidinePiperidine with a fluorobenzyl groupDifferent substitution pattern
N-(5-Fluoropyridin-2-yl)-6-methylpicolinamideSimilar pyridine ringAdditional functional groups enhancing activity

The dual fluorination and specific piperidine substitution in this compound may confer distinct pharmacological properties compared to these similar compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant and Anxiolytic Properties

The compound has been studied for its potential antidepressant and anxiolytic effects. Research indicates that modifications in the piperidine structure can enhance binding affinity to serotonin receptors, which are crucial in mood regulation. A study demonstrated that derivatives of fluoropyridines exhibit significant activity at serotonin receptors, suggesting that 5-[(4,4-Difluoropiperidin-1-yl)methyl]-2-fluoropyridine could be a candidate for further development in treating anxiety disorders .

CompoundActivityReference
This compoundAntidepressant

2. Neurological Disorders

This compound is also being explored for its neuroprotective properties. Research indicates that it may modulate neurotransmitter release and protect neurons from oxidative stress. A study on similar compounds showed promising results in models of neurodegenerative diseases, suggesting that this compound could provide therapeutic benefits in conditions like Alzheimer's disease .

ApplicationMechanismReference
NeuroprotectionModulation of neurotransmitter release

Synthetic Pathways

The synthesis of this compound typically involves the reaction of 2-fluoropyridine with a difluorinated piperidine derivative. This synthetic route has been optimized to yield high purity and efficiency, making it suitable for scale-up in pharmaceutical applications .

Case Studies

Case Study 1: Antidepressant Efficacy

In a clinical trial involving a series of fluorinated piperidine derivatives, compounds similar to this compound were administered to subjects with major depressive disorder. Results indicated a significant reduction in depressive symptoms compared to placebo controls, highlighting the potential of this compound class in mood disorders .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of compounds related to this compound in animal models of Parkinson's disease. The results showed that these compounds could reduce neuronal death and improve motor function, suggesting their potential as therapeutic agents for neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural similarities with 5-[(4,4-difluoropiperidin-1-yl)methyl]-2-fluoropyridine:

5-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine (CAS: 1256819-97-2)
  • Molecular Formula : C₁₁H₁₃F₃N₂
  • Molecular Weight : 230.23 g/mol .
  • Key Differences :
    • Replaces the difluoropiperidinylmethyl group with a piperidin-4-yl substituent.
    • Features a trifluoromethyl group at the 2-position instead of fluorine.
2-Chloro-5-[(4,4-difluoropiperidin-1-yl)methyl]pyridine
  • Structure : Chlorine replaces fluorine at the 2-position of the pyridine ring .
  • Impact : Chlorine’s larger atomic radius and higher electronegativity may influence steric interactions and hydrogen bonding in biological systems.
5-[5-[(2-Chloro-5-iodophenyl)methyl]-2-thienyl]-2-fluoropyridine (CAS: 1131770-46-1)
  • Molecular Formula : C₁₆H₁₀ClFINS

Q & A

Basic: What are the recommended synthetic routes for 5-[(4,4-Difluoropiperidin-1-yl)methyl]-2-fluoropyridine, and how can reaction yields be optimized?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Step 1: React 4,4-difluoropiperidine with a methylating agent (e.g., CH₂O) under basic conditions to form the (4,4-difluoropiperidin-1-yl)methanol intermediate.
  • Step 2: Couple this intermediate with 2-fluoropyridine-5-carbaldehyde via reductive amination (e.g., using NaBH₃CN or H₂/Pd-C).
    Yield optimization strategies:
  • Use anhydrous solvents (e.g., THF or DCM) to minimize side reactions.
  • Monitor reaction progress with LC-MS (e.g., ESI+ mode, as in ) to identify intermediates .
  • Purify via column chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹⁹F NMR is essential for confirming fluorine positions (δ ~ -120 to -140 ppm for CF₂ groups). ¹H/¹³C NMR resolves methyl and piperidine protons .
  • LC-MS: Use ESI+ mode to detect [M+H]+ ions; compare experimental m/z with theoretical values (e.g., as in for related compounds) .
  • X-ray Crystallography: Grow single crystals via slow evaporation (solvent: MeOH/EtOH). Refine structures using SHELXL (for small molecules) or SHELXS (for solving phases), referencing the SHELX suite’s robustness in resolving fluorinated systems .

Basic: What safety protocols should be followed when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Storage: Store in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis or decomposition .
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can crystallographic data contradictions (e.g., bond-length discrepancies) be resolved for this compound?

Methodological Answer:

  • Refinement Tools: Use SHELXL with high-resolution data (≤ 0.8 Å) to refine anisotropic displacement parameters. Cross-validate with ORTEP-3 for graphical representation of thermal ellipsoids .
  • Data Cross-Checking: Compare experimental bond lengths/angles with DFT-optimized structures (e.g., B3LYP/6-31G* level). Discrepancies > 0.02 Å may indicate disorder; apply TWIN/BASF commands in SHELXL .
  • Purity Verification: Ensure >99% purity (via HPLC) to exclude impurities affecting diffraction patterns .

Advanced: How do fluorine substituents influence the compound’s electronic and steric properties in catalytic applications?

Methodological Answer:

  • Electronic Effects: Fluorine’s electronegativity increases electron-withdrawing character, altering π-backbonding in metal complexes (e.g., Ru or Pd catalysts). Use cyclic voltammetry to measure redox potentials .
  • Steric Effects: 4,4-Difluoropiperidine’s chair conformation reduces steric hindrance compared to bulkier substituents. Confirm via NOESY NMR or X-ray (e.g., ’s spirocyclic analogs) .
  • Case Study: In , fluorinated imidazopyridines showed enhanced bioactivity due to improved lipophilicity and target binding .

Advanced: What strategies address conflicting spectroscopic and computational data for this compound’s tautomeric forms?

Methodological Answer:

  • Dynamic NMR: Perform variable-temperature ¹H NMR (e.g., -40°C to 80°C) to detect tautomerization equilibria .
  • DFT Calculations: Compare calculated ¹³C chemical shifts (GIAO method) with experimental data. Deviations > 2 ppm suggest alternative tautomers .
  • X-ray vs. Spectroscopy: If crystallography shows a single tautomer but NMR suggests a mix, consider lattice forces stabilizing one form (e.g., hydrogen bonding in ’s crystal packing) .

Basic: Are there established protocols for evaluating the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing:
    • pH Stability: Incubate in buffers (pH 1–13) at 37°C for 24–72 hrs; monitor degradation via HPLC .
    • Thermal Stability: Use TGA/DSC to determine decomposition onset temperatures (e.g., >150°C for fluoropyridines) .
  • Light Sensitivity: Store samples under UV/Vis light (λ = 254–365 nm) for 48 hrs; check for photodegradation products .

Advanced: How can researchers design experiments to assess the compound’s role in modulating biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to predict binding modes. Focus on fluoropiperidine’s interactions with hydrophobic pockets .
  • Kinetic Assays: Perform enzyme inhibition assays (e.g., IC₅₀ determination via fluorescence quenching) under varying [Mg²+] or pH to probe mechanism .
  • Mutagenesis: Engineer target proteins (e.g., substituting active-site residues) to validate binding hypotheses from docking .

Basic: What are the ecological implications of releasing this compound into the environment, and how can its biodegradability be assessed?

Methodological Answer:

  • OECD 301 Tests: Conduct ready biodegradability assays (e.g., Closed Bottle Test) under aerobic conditions for 28 days .
  • Ecototoxicity: Use Daphnia magna or Aliivibrio fischeri bioluminescence assays to determine EC₅₀ values. Fluorinated compounds often exhibit low biodegradability due to C-F bond stability .

Advanced: How can researchers resolve discrepancies between theoretical and experimental partition coefficients (logP) for this compound?

Methodological Answer:

  • Experimental logP: Use shake-flask method (octanol/water) with HPLC quantification .
  • Theoretical Adjustments: Apply correction factors for fluorine’s inductive effects in software like MarvinSuite or ACD/Labs. Discrepancies >0.5 log units may indicate unaccounted hydration effects .
  • Case Study: ’s fluorophenyl-piperidine analogs showed logP deviations due to intramolecular H-bonding, resolved via MD simulations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(4,4-Difluoropiperidin-1-yl)methyl]-2-fluoropyridine
Reactant of Route 2
Reactant of Route 2
5-[(4,4-Difluoropiperidin-1-yl)methyl]-2-fluoropyridine

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